molecular formula C4HBr2N3 B3109134 3,5-Dibromo-1H-pyrazole-4-carbonitrile CAS No. 1703808-53-0

3,5-Dibromo-1H-pyrazole-4-carbonitrile

Cat. No.: B3109134
CAS No.: 1703808-53-0
M. Wt: 250.88 g/mol
InChI Key: NQJBMJZYLSAGHS-UHFFFAOYSA-N
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Description

3,5-Dibromo-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C4HBr2N3 and a molecular weight of 250.88 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of 3,5-Dibromo-1H-pyrazole-4-carbonitrile can be achieved through several methods. One common approach involves the one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration using a catalytic amount of orthophosphoric acid . This method is notable for being metal-free, cost-effective, and highly efficient, with yields of 98-99%.

Another method involves the use of 4-carboxy-1-sulfopyridin-1-ium monozinc (II) trichloride as a catalyst for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles through anomeric-based oxidative aromatization . This method also highlights the importance of multi-component reactions in the synthesis of pyrazole derivatives.

Chemical Reactions Analysis

3,5-Dibromo-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1H-pyrazole-4-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, pyrazole derivatives are known to interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism .

Comparison with Similar Compounds

3,5-Dibromo-1H-pyrazole-4-carbonitrile can be compared with other pyrazole derivatives, such as:

These compounds share similar structural features but differ in their substituents and specific applications. The unique properties of this compound, such as its dibromo substitution pattern, make it particularly valuable for certain synthetic and research applications.

Properties

IUPAC Name

3,5-dibromo-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2N3/c5-3-2(1-7)4(6)9-8-3/h(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJBMJZYLSAGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(NN=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283154
Record name 3,5-Dibromo-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1703808-53-0
Record name 3,5-Dibromo-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1703808-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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